molecular formula C12H19BrN4 B107874 8-(2-pirimidinil)-8-aza-5-azoniaspiro[4,5]decano bromuro CAS No. 81461-73-6

8-(2-pirimidinil)-8-aza-5-azoniaspiro[4,5]decano bromuro

Número de catálogo B107874
Número CAS: 81461-73-6
Peso molecular: 299.21 g/mol
Clave InChI: OYIPPQBBPVTVTR-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide (PAP) is a synthetic compound that has been studied for its potential biomedical applications. It is a small molecule with a molecular weight of 572.4 g/mol and a melting point of 133-135°C. PAP has been studied for its ability to modulate the activity of a variety of proteins and enzymes, including those involved in the regulation of cellular processes such as apoptosis and inflammation. PAP has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and autoimmune diseases.

Aplicaciones Científicas De Investigación

Tratamiento del trastorno de ansiedad

El clorhidrato de buspirona, un derivado del compuesto en cuestión, se utiliza ampliamente como un medicamento eficaz contra la ansiedad . Su eficacia clínica es comparable a la del diazepam, pero carece de los efectos secundarios comunes asociados con las benzodiazepinas, como la sedación y la adicción .

Síntesis de intermedios farmacéuticos

El intermedio clave, 1-(2-pirimidinil) piperazina, sintetizado a partir de este compuesto, es crucial en la preparación de varios intermedios farmacéuticos. Este proceso se beneficia de condiciones de reacción suaves y un alto rendimiento general, lo que lo hace valioso para aplicaciones industriales .

Aplicaciones antimicrobianas y antifúngicas

Se ha informado que los derivados de pirimidina, incluida la estructura central de este compuesto, exhiben actividades antimicrobianas y antifúngicas. Estas propiedades los convierten en candidatos para el desarrollo de nuevos tratamientos contra infecciones microbianas y fúngicas .

Investigación del cáncer

El andamiaje de pirimidina es un bloque de construcción central para una amplia gama de aplicaciones farmacológicas, incluidos los medicamentos contra el cáncer. Los fármacos basados en pirimidina como imatinib, dasatinib y nilotinib son tratamientos bien establecidos para la leucemia, lo que destaca el potencial de este compuesto en la investigación del cáncer .

Síntesis enantioselectiva

El compuesto se ha utilizado en la reducción microbiana enantioselectiva para producir derivados quirales como ®-6-hidroxibuspirona o (S)-6-hidroxibuspirona. Esta aplicación es significativa en la producción de productos químicos enantioméricamente puros para uso farmacéutico .

Aplicaciones biotecnológicas

Las alcohol deshidrogenasas (ADH) catalizan la interconversión entre alcoholes y aldehídos o cetonas. El compuesto en cuestión se puede utilizar en la síntesis asimétrica de alcoholes quirales, aprovechando la alta estereoselectividad de las ADH en condiciones suaves .

Safety and Hazards

According to the safety data sheet, this compound is classified according to OSHA. It falls under Skin corrosion/irritation Category 2, Serious eye damage/eye irritation Category 2, and Specific target organ toxicity (single exposure) Category 3 .

Propiedades

IUPAC Name

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIPPQBBPVTVTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81461-73-6
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81461-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (32.8 g; 0.2 mole), 1,4-dibromobutane (108 g; 0.5 mole) and finely powdered sodium carbonate (21.2 g, 0.2 mole) in 400 mL isopropanol was stirred and refluxed for a 16 hr period. The hot reaction mixture was filtered and the filtrate, on standing at room temperature, provided 50.3 g (84% yield) of product. Crystallization of this material from isopropanol affords analytically pure product, m.p. 241.5°-242.5° C. (corr.).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (16.4 g., 0.1 mole), 1,4-dichlorobutane (23.8 g., 0.19 mole), sodium carbonate monohydrate (30.8 g., 0.25 mole) and potassium bromide (44.6 g., 0.375 mole) in 150 ml. of isopropanol is stirred and refluxed for an 8-hr. period. The hot reaction mixture is filtered and insolubles washed with hot isopropanol. Concentration of the combined filtrates under reduced pressure and trituration of residual material with acetone provides 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide in yields of 50-90%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 2
Reactant of Route 2
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 3
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 4
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 5
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 6
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.